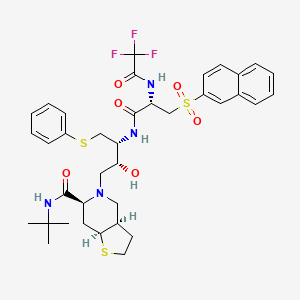
Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)octahydro-5-(2-hydroxy-3-((3-(2-naphthalenylsulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-4-(phenylthio)butyl)-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)octahydro-5-(2-hydroxy-3-((3-(2-naphthalenylsulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-4-(phenylthio)butyl)-, (3aR-(3aalpha,5(2R*,3R*(S*)),6beta,7aalpha))- is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its intricate molecular architecture includes multiple functional groups, making it a subject of interest for synthetic chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,2-c)pyridine-6-carboxamide involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the construction of the thieno(3,2-c)pyridine core, followed by the introduction of the carboxamide group. Subsequent steps involve the addition of the N-(1,1-dimethylethyl)octahydro moiety and the complex side chain containing the naphthalenylsulfonyl and trifluoroacetyl groups.
Formation of Thieno(3,2-c)pyridine Core: This step often involves cyclization reactions using sulfur-containing reagents and pyridine derivatives under acidic or basic conditions.
Introduction of Carboxamide Group: This can be achieved through amide bond formation using carboxylic acid derivatives and amines, typically under dehydrating conditions.
Addition of N-(1,1-dimethylethyl)octahydro Moiety: This step may involve hydrogenation reactions to introduce the octahydro group, followed by alkylation to attach the tert-butyl group.
Attachment of Side Chain: The side chain is introduced through a series of coupling reactions, often using reagents like sulfonyl chlorides and trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to sulfoxides and nitroso derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, sulfonyl chlorides, trifluoroacetic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and nitroso compounds, while reduction can produce alcohols and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural complexity suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, Thieno(3,2-c)pyridine-6-carboxamide derivatives are investigated for their therapeutic potential. They may exhibit activity against a range of diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Thieno(3,2-c)pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno(3,2-c)pyridine Derivatives: Compounds with similar core structures but different substituents.
Carboxamide Derivatives: Molecules with the carboxamide functional group but different core structures.
Sulfonyl Derivatives: Compounds containing the sulfonyl group, which may exhibit similar reactivity.
Uniqueness
What sets Thieno(3,2-c)pyridine-6-carboxamide apart is its unique combination of functional groups and stereochemistry. This complexity allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
169168-52-9 |
|---|---|
Molecular Formula |
C37H45F3N4O6S3 |
Molecular Weight |
795.0 g/mol |
IUPAC Name |
(3aR,6S,7aS)-N-tert-butyl-5-[(2R,3R)-2-hydroxy-3-[[(2S)-3-naphthalen-2-ylsulfonyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-4-phenylsulfanylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C37H45F3N4O6S3/c1-36(2,3)43-34(47)30-18-32-25(15-16-51-32)19-44(30)20-31(45)28(21-52-26-11-5-4-6-12-26)41-33(46)29(42-35(48)37(38,39)40)22-53(49,50)27-14-13-23-9-7-8-10-24(23)17-27/h4-14,17,25,28-32,45H,15-16,18-22H2,1-3H3,(H,41,46)(H,42,48)(H,43,47)/t25-,28+,29-,30+,31-,32+/m1/s1 |
InChI Key |
HJFZZDLQFWVWFW-KCCNJYLQSA-N |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@H]2[C@H](CCS2)CN1C[C@H]([C@H](CSC3=CC=CC=C3)NC(=O)[C@@H](CS(=O)(=O)C4=CC5=CC=CC=C5C=C4)NC(=O)C(F)(F)F)O |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2C(CCS2)CN1CC(C(CSC3=CC=CC=C3)NC(=O)C(CS(=O)(=O)C4=CC5=CC=CC=C5C=C4)NC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















